molecular formula C11H9NO4 B1299509 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid CAS No. 618383-47-4

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Cat. No. B1299509
M. Wt: 219.19 g/mol
InChI Key: WEFMAZCRNQZFAY-UHFFFAOYSA-N
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Description

The compound "3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The methoxy group attached to the phenyl ring suggests potential for varied chemical properties and biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various properties and applications, such as constrained analogues of amino acids, nonlinear optical properties, tautomerism, antileukemic activity, and antimicrobial activity .

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions, as seen in the synthesis of a conformationally constrained analogue of aspartic acid . Another approach includes the reaction of hydrazine derivatives with dienophiles to yield pyrazole carboxylic acids . Additionally, the synthesis of highly functionalized isoxazoles can be achieved using domino reactions starting from nitrile oxides and enoates . These methods could potentially be adapted for the synthesis of "3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid."

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often characterized using techniques such as X-ray diffraction, which provides information on crystal packing and intermolecular interactions . For instance, the crystal structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is stabilized by hydrogen bonds . The dihedral angles between the isoxazole ring and the attached phenyl rings are also of interest, as they can influence the compound's properties .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions, including tautomerism, where the hydrogen atom can transfer between different positions within the molecule, affecting its basicity and acidity . The reactivity of the isoxazole ring can also be modified by substituents, which can influence the outcome of alkylation reactions . Schiff base formation is another reaction that isoxazole derivatives can undergo, which is useful in synthesizing compounds with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's spectroscopic properties and its ability to form hydrogen bonds . The frontier molecular orbitals and the energy gap between them can be indicative of a compound's nonlinear optical activity . Additionally, the protecting groups used in the synthesis can be chosen based on their ability to be selectively removed without affecting other functional groups in the molecule .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Researchers have synthesized isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, exploring the mechanisms and reaction conditions with the help of DFT calculations. This process involves Fe(II)-catalyzed isomerization and has been instrumental in the formation of isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).

Tautomerism and Basicity in Heteroaromatic Compounds

The tautomerism of 5-hydroxyisoxazoles and isoxazol-5-ones was studied, revealing their existence in various forms depending on the solvent's polarity. This research also documented the basicities of isoxazole and its derivatives, providing insights into the acidic strengths of these compounds in comparison to carboxylic acids (Boulton & Katritzky, 1961).

Preparation and Lithiation of Isoxazoles

The preparation of 3,5-disubstituted isoxazoles and their subsequent reactions with n-butyllithium to form 4-lithio derivatives has been explored. This research contributed to the development of methods for synthesizing 4-carboxylic acids and 4-iodocompounds from isoxazoles (Micetich & Chin, 1970).

Biological and Pharmacological Properties

A study evaluated isoxazole clubbed 1,3,4-oxadiazole derivatives for their antimicrobial and antitubercular activities. This research is pivotal in understanding the potential of isoxazole derivatives in pharmaceutical applications (Shingare et al., 2018).

Nonlinear Optical Properties

The nonlinear optical activity of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was investigated. This study highlights the relevance of isoxazole derivatives in the field of optics and photonics (Tamer et al., 2015).

Scaffold for Synthesis of Highly Functionalized Derivatives

The use of 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives as scaffolds for synthesizing highly functionalized isoxazole derivatives has been explored. This research offers valuable insights into the versatile applications of isoxazole compounds in organic synthesis (Ruano et al., 2005).

Catalytic Applications in Organic Synthesis

The catalytic activity of salicylic acid in the synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones, crucial for various industrial applications, was investigated. This study demonstrates the environmental friendliness and efficiency of using isoxazole derivatives in green chemistry applications (Mosallanezhad & Kiyani, 2019).

properties

IUPAC Name

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFMAZCRNQZFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360641
Record name 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

CAS RN

618383-47-4
Record name 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
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Citations

For This Compound
1
Citations
NB Chernysheva, AS Maksimenko… - European Journal of …, 2018 - Elsevier
4,5-Diarylisoxazoles are potent antiproliferative tubulin-targeting agents. Their isomeric 3,4-diaryl-5-unsubstituted isoxazoles are hardly accessible. The synthesis of 3,4-diaryl-5-…
Number of citations: 29 www.sciencedirect.com

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